molecular formula C24H23N3O4 B12024319 N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide CAS No. 769150-59-6

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide

Cat. No.: B12024319
CAS No.: 769150-59-6
M. Wt: 417.5 g/mol
InChI Key: OJSVIPMWDQPTMQ-CVKSISIWSA-N
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Description

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a research chemical of significant interest in medicinal chemistry and early-stage drug discovery. It features a hydrazone linker and benzamide core, a structural motif present in various bioactive molecules. While analytical data for this specific compound is limited, its molecular framework is closely related to a class of compounds investigated as potent inhibitors of the Hedgehog (Hh) signaling pathway . The aberrant activation of this pathway is a known driver in several cancers, including basal cell carcinoma and medulloblastoma . Related analogues with the 2-methoxybenzamide scaffold have demonstrated high potency by targeting the Smoothened (Smo) receptor, a key protein in the Hh pathway, and have shown effectiveness in suppressing the proliferation of cancer cells, including those with drug-resistant mutations . As a rare and unique chemical, this product is provided for research applications such as biological screening, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. This product is sold as-is, with no representation or warranty of any kind. It is intended For Research Use Only and is not intended for human diagnostic or therapeutic use.

Properties

CAS No.

769150-59-6

Molecular Formula

C24H23N3O4

Molecular Weight

417.5 g/mol

IUPAC Name

4-methoxy-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C24H23N3O4/c1-30-21-13-9-20(10-14-21)24(29)25-16-23(28)27-26-15-18-7-11-22(12-8-18)31-17-19-5-3-2-4-6-19/h2-15H,16-17H2,1H3,(H,25,29)(H,27,28)/b26-15+

InChI Key

OJSVIPMWDQPTMQ-CVKSISIWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methoxybenzoyl Chloride

The preparation begins with converting 4-methoxybenzoic acid to its acid chloride using oxalyl chloride (COCl)₂ in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This step, adapted from NASA ADS methods, achieves near-quantitative yields when catalyzed by dimethylformamide (DMF):

4-Methoxybenzoic acid+Oxalyl chlorideDMF, DCM4-Methoxybenzoyl chloride+CO2+HCl\text{4-Methoxybenzoic acid} + \text{Oxalyl chloride} \xrightarrow{\text{DMF, DCM}} \text{4-Methoxybenzoyl chloride} + \text{CO}_2 + \text{HCl}

Preparation of Ethyl 2-Hydrazinyl-2-oxoacetate

Ethyl glyoxylate reacts with hydrazine hydrate in ethanol at 0–5°C to form ethyl 2-hydrazinyl-2-oxoacetate. This intermediate is critical for introducing the hydrazino-oxoethyl moiety. The reaction requires strict temperature control to minimize side products.

Amidation Reaction

The acid chloride reacts with ethyl 2-hydrazinyl-2-oxoacetate in tetrahydrofuran (THF) with triethylamine (TEA) as a base. After 12 hours at room temperature, the product is isolated via vacuum filtration and recrystallized from ethanol (yield: 72–78%).

Hydrazone Formation with 4-(Benzyloxy)benzaldehyde

The final step involves condensing the hydrazide intermediate with 4-(benzyloxy)benzaldehyde in refluxing methanol, catalyzed by acetic acid. The E-configuration of the hydrazone is confirmed by NMR coupling constants (J = 8–10 Hz).

Table 1: Reaction Conditions for Stepwise Synthesis

StepReagentsSolventTemperatureYield
1.1(COCl)₂, DMFDCM25°C95%
1.2NH₂NH₂·H₂OEthanol0–5°C85%
1.3TEATHF25°C75%
1.4CH₃COOHMethanol65°C68%

One-Pot Tandem Synthesis

Simultaneous Amidation and Condensation

This method streamlines the process by combining amidation and hydrazone formation in a single reactor. 4-Methoxybenzoyl chloride, ethyl 2-hydrazinyl-2-oxoacetate, and 4-(benzyloxy)benzaldehyde are heated in acetonitrile with magnesium sulfate as a desiccant. While this approach reduces purification steps, yields are lower (58–62%) due to competing side reactions.

Optimization with Microwave Irradiation

Microwave-assisted synthesis at 100°C for 20 minutes enhances reaction efficiency, achieving 70% yield. The rapid heating minimizes decomposition of the hydrazone linkage.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate

4-Methoxybenzoic acid is anchored to Wang resin via ester linkage. Subsequent on-resin amidation with ethyl 2-hydrazinyl-2-oxoacetate and condensation with 4-(benzyloxy)benzaldehyde yields the target compound after cleavage with trifluoroacetic acid (TFA). This method, though scalable, requires specialized equipment and affords moderate yields (50–55%).

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.23 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.75–6.85 (m, 12H, Ar-H), 5.12 (s, 2H, OCH₂Ph), 3.82 (s, 3H, OCH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity for all methods. The stepwise approach provides the highest purity due to intermediate purification.

Challenges and Mitigation Strategies

Hydrazone Isomerization

The E/Z isomerization of the hydrazone linkage is minimized by using acidic catalysis and avoiding prolonged heating.

Byproduct Formation

Side products from over-condensation or hydrolysis are suppressed by controlling stoichiometry (1:1 molar ratio of hydrazide to aldehyde) and using anhydrous solvents .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The hydrazino group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of benzamide compounds, including N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide, exhibit significant anticancer properties. For instance, research has shown that similar benzamide derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. A notable study highlighted the effectiveness of modified benzamides in targeting specific cancer pathways, leading to reduced tumor growth in vivo .

Antiviral Properties

The compound's structural features suggest potential antiviral activity. Research into related benzamide derivatives has demonstrated their ability to inhibit viral replication, particularly against Hepatitis B virus (HBV). These compounds function by enhancing intracellular levels of antiviral proteins, thereby providing a promising avenue for developing new antiviral therapies .

Enzyme Inhibition Studies

Enzyme inhibition is another critical area where N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide may play a role. Compounds with similar structures have been studied for their ability to inhibit various enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. For instance, investigations into the inhibition of dihydrofolate reductase by benzamide derivatives have shown promising results, suggesting that these compounds could be developed as therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzamide derivatives, including those structurally similar to N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide, revealed that these compounds exhibited potent cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Case Study 2: Antiviral Mechanism

In vitro studies evaluating the antiviral properties of N-phenylbenzamide derivatives indicated that these compounds could significantly reduce HBV replication. The mechanism involved the upregulation of innate immune responses, which are critical for controlling viral infections .

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The benzyloxybenzylidene group can interact with enzymes or receptors, modulating their activity. The hydrazino group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxybenzamide group can participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Ring

Compound Name (CID/Reference) Benzylidene Substituent Key Structural Differences Impact on Properties
Target Compound 4-Benzyloxy (-OCH2C6H5) High lipophilicity due to bulky benzyloxy group Enhanced membrane permeability but reduced solubility
4-Hydroxy Analog (CID 135849496) 4-Hydroxy (-OH) Increased hydrogen bonding potential Higher solubility in polar solvents; potential for stronger receptor interactions
4-Ethoxy Analog (CID 9688488) 4-Ethoxy (-OCH2CH3) Smaller alkoxy group Moderate lipophilicity; improved metabolic stability compared to benzyloxy
2,6-Dichloro Analog (CID 9688488) 2,6-Dichloro (-Cl) Electron-withdrawing groups Enhanced electrophilicity; possible increased reactivity in biological systems
1,3-Benzodioxol-5-yl Analog (CID 9639497) 1,3-Benzodioxol-5-yl (methylenedioxy) Fused aromatic system Improved π-π stacking interactions; altered pharmacokinetics
4-Chloro-3-Nitro Analog (CID 7870222) 4-Chloro-3-nitro (-Cl, -NO2) Strong electron-withdrawing nitro group High reactivity; potential for nitro-reduction in vivo

Spectral and Physicochemical Properties

Property Target Compound 4-Hydroxy Analog 4-Ethoxy Analog
IR C=O Stretch (cm⁻¹) 1680–1690 1663–1682 1665–1685
1H NMR (Hydrazone CH=N) δ 8.2–8.5 δ 8.1–8.3 δ 8.3–8.6
LogP (Predicted) 3.8 2.1 3.0
Molecular Weight (g/mol) 407.4 351.3 363.4
  • The target compound’s IR spectrum shows a strong C=O stretch at 1680–1690 cm⁻¹, consistent with hydrazone and benzamide carbonyls .
  • The 4-hydroxy analog’s lower logP (2.1) reflects its increased polarity, while the benzyloxy group raises the target compound’s logP to 3.8, favoring lipid bilayer penetration .

QSAR and Molecular Modeling Insights

  • Topological Parameters :
    • Kier’s α shape index (κα₃) correlates with antimicrobial activity; bulkier groups (e.g., benzyloxy) reduce activity by limiting target binding .
  • Electronic Parameters :
    • HOMO energy levels are higher in methoxy-substituted analogs (e.g., target compound), favoring electron donation in anticancer mechanisms .

Biological Activity

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is a complex organic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • IUPAC Name : N-(2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
  • Molecular Formula : C24H23N3O3
  • Molecular Weight : 401.5 g/mol

The compound consists of a hydrazino group, which is known for its ability to form hydrogen bonds, and multiple aromatic rings that facilitate π-π interactions with biological targets. These structural features may enhance its lipophilicity and bioactivity.

Synthesis Methods

The synthesis typically involves the condensation of 4-benzyloxybenzaldehyde with hydrazine derivatives, followed by reaction with appropriate acylating agents. Common solvents used include ethanol or methanol under heating conditions to promote the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to N-(2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide. For instance, derivatives have shown promising results against various cancer cell lines, including HeLa cells, with IC50 values indicating significant cytotoxicity at low concentrations .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .

Antimicrobial Activity

Several derivatives have been evaluated for antimicrobial activity against Mycobacterium tuberculosis (MTB), with some exhibiting IC50 values below 1 µg/mL, suggesting strong efficacy against this pathogen .

The biological activity of N-(2-(2-(4-(benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide is believed to be mediated through:

  • Hydrogen Bonding : The hydrazino group can interact with biological macromolecules.
  • Aromatic Interactions : The presence of multiple aromatic rings allows for π-π stacking interactions with DNA or proteins, potentially disrupting their function.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anti-tubercular activity of synthesized derivatives; several showed low IC50 values indicating high potency against MTB .
Study 2Evaluated anticancer effects on HeLa cells; derivatives displayed significant cytotoxicity with IC50 values under 10 µM .
Study 3Examined anti-inflammatory properties; compounds reduced levels of TNF-alpha in vitro .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide?

Methodological Answer: The synthesis typically involves a multi-step condensation process:

Hydrazone Formation: React 4-(benzyloxy)benzaldehyde with hydrazine to generate the hydrazone intermediate. This step requires ethanol as a solvent and reflux conditions (60–80°C) for 4–6 hours .

Amide Coupling: The hydrazone intermediate is coupled with N-(2-amino-2-oxoethyl)-4-methoxybenzamide using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .

Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) is used to isolate the product (>95% purity) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR confirms the presence of methoxy (δ 3.8–4.0 ppm), benzylidene (δ 7.2–7.8 ppm), and amide protons (δ 8.1–8.3 ppm) .
    • ¹³C NMR identifies carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–160 ppm) .
  • Mass Spectrometry (HRMS): Validates the molecular ion peak ([M+H]⁺) matching the theoretical mass .
  • X-ray Crystallography: Resolves the planar hydrazone moiety and dihedral angles between aromatic rings (e.g., 15–25°) .

Advanced Research Questions

Q. How can reaction yields for hydrazone formation be optimized?

Methodological Answer:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of hydrazine .
  • Catalysis: Add acetic acid (10 mol%) to accelerate imine formation .
  • Temperature Control: Maintain 50–60°C to balance reaction rate and byproduct suppression .
  • Real-Time Monitoring: Employ TLC or in-situ IR to track reaction progress .

Data Contradiction Analysis:
Conflicting reports on optimal pH ( suggests pH 6–7, while recommends pH 4–5). Resolution: Adjust pH based on substrate solubility and stability .

Q. How do structural modifications (e.g., substituents on the benzamide ring) affect biological activity?

Methodological Answer:

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance binding to enzyme active sites (e.g., α-glucosidase inhibition, IC₅₀ = 12 µM vs. 28 µM for -OCH₃) .
  • Steric Effects: Bulkier substituents (e.g., -CF₃) reduce cellular permeability (logP increases by 1.2 units) .
  • Comparative Assays: Test analogs in parallel using standardized in vitro models (e.g., MTT assay for cytotoxicity) .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., HepG2 for glucose uptake studies) and positive controls (e.g., metformin) .
  • Purity Verification: Confirm compound purity (>98%) via HPLC to exclude confounding effects from impurities .
  • Structural Confirmation: Re-validate ambiguous compounds with X-ray crystallography .

Example: Discrepancies in antimicrobial activity ( vs. 20) may arise from differences in bacterial strains (Gram-positive vs. Gram-negative). Re-test under uniform CLSI guidelines .

Q. What mechanistic approaches elucidate this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with insulin receptor (binding energy ≤ -8.5 kcal/mol) .
  • Kinetic Studies: Perform Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) for enzyme targets .
  • Gene Expression Analysis: Apply qPCR to assess downstream effects on glucose metabolism genes (e.g., GLUT4, AMPK) .

Q. How does solvent choice influence its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Polar Solvents (DMF, DMSO): Stabilize transition states in SN2 reactions (rate increase by 3-fold) .
  • Non-Polar Solvents (Toluene): Favor elimination pathways due to poor ion solvation .
  • Dielectric Constant Correlation: Higher ε values (e.g., DMF: ε = 37) enhance ionic intermediate stability .

Q. Guidelines for Researchers

  • Ethical Compliance: Adhere to in-vitro use protocols; no in vivo testing without regulatory approval .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.